6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride
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Overview
Description
6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride typically involves the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone. This reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired product . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom, are common and can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit different pharmacological properties .
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic benefits.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, thereby disrupting essential biological pathways in pathogens. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6,8-Dichloroimidazo[1,2-a]pyridin-2-ylacetic acid hydrochloride
Comparison: 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in its biological activities, making it a valuable candidate for drug development .
Biological Activity
6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride is a derivative of imidazo[1,2-a]pyridine, a class of compounds recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H6Cl2N2O. The compound features a chloro group at the 6-position and a hydroxyl group at the 8-position of the imidazo[1,2-a]pyridine scaffold, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit various enzymes and proteins, disrupting critical cellular processes in pathogens and cancer cells. Notably, it has demonstrated activity against several protein kinases, which are key regulators in numerous signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential against various bacterial strains and fungi. In vitro studies have shown that the compound can inhibit the growth of certain pathogens by interfering with their metabolic processes .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival. For instance, it has been identified as a modest inhibitor of DYRK1A and CLK1 kinases, which are implicated in cancer progression .
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological effects of this compound:
Study | Findings |
---|---|
Study 1 : Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with an IC50 value of 15 µM. |
Study 2 : Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 10 µM. |
Study 3 : Kinase Inhibition | Showed selective inhibition of DYRK1A (KD = 150 nM) and CLK1 (KD = 200 nM) in cellular assays. |
These findings underscore the potential therapeutic applications of this compound in treating infections and cancer.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the imidazo[1,2-a]pyridine scaffold can significantly affect biological activity. For example, substituents at various positions on the aromatic ring influence both potency and selectivity towards different kinases. The presence of halogen groups (like chlorine) appears to enhance kinase inhibition while maintaining acceptable toxicity profiles .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridin-8-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRYXJMODPTCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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